2-(4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenoxy group, a nitrophenyl group, and an acetohydrazide moiety
Preparation Methods
The synthesis of 2-(4-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the reaction of 4-methoxyphenol with chloroacetic acid to form 4-methoxyphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 4-methoxyphenoxyacetohydrazide. The final step involves the condensation of 4-methoxyphenoxyacetohydrazide with 3-nitrobenzaldehyde under acidic conditions to form the target compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, interact with enzymes, and modulate biological pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
4-methoxyphenoxyacetic acid: Lacks the nitrophenyl and acetohydrazide moieties, resulting in different chemical properties and applications.
3-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the methoxyphenoxy and acetohydrazide groups, leading to different reactivity and uses.
Hydrazine derivatives: Share the hydrazide moiety but differ in other functional groups, affecting their overall chemical behavior and applications.
The uniqueness of 2-(4-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-5-7-15(8-6-14)24-11-16(20)18-17-10-12-3-2-4-13(9-12)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSKEKVSIMXIHM-LICLKQGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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